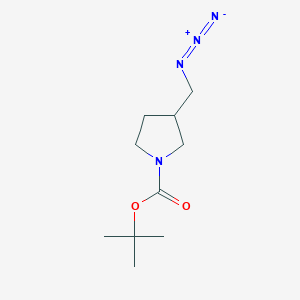

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

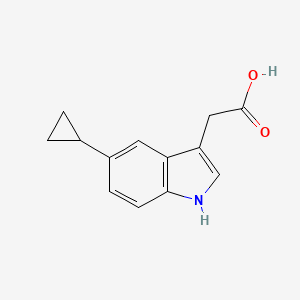

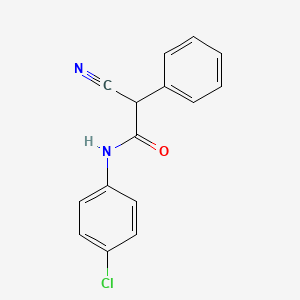

The compound N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a complex organic molecule that likely contains multiple functional groups, including an oxalamide moiety, a tert-butyl group, and a piperidine ring. The structure suggests it could be involved in pharmaceutical applications, given the presence of an indoline, which is a common feature in many bioactive compounds.

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of C-N bonds. Paper describes a method where tert-butyl nitrite serves as both an oxidant and a N1 synthon in a multicomponent reaction. This method involves sp2 C-H functionalization, which could be a relevant technique for constructing the indoline and piperidine components of the target molecule. Paper discusses the asymmetric synthesis of a piperidine derivative, which is a key intermediate for a protein kinase inhibitor. The synthesis starts from a piperidine carboxylate and proceeds with high yields under mild conditions, suggesting a potential route for the piperidine portion of the target molecule.

Molecular Structure Analysis

The molecular structure of N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide would be characterized by its multiple rings and functional groups. The indoline and piperidine rings are likely to influence the molecule's conformation and reactivity. The tert-butyl group would add steric bulk, potentially affecting the molecule's binding properties or its ability to undergo certain reactions.

Chemical Reactions Analysis

The reactivity of the compound would be influenced by its functional groups. The oxalamide moiety could be involved in hydrogen bonding and amide bond formation or cleavage. The presence of the tert-butyl group could hinder reactions at nearby sites due to steric hindrance, while the piperidine and indoline rings could engage in nucleophilic substitution reactions or serve as ligands in metal-catalyzed transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of the indoline and piperidine rings suggests that the compound might exhibit basic properties and could form salts with acids. The tert-butyl group would likely increase the molecule's hydrophobicity, affecting its solubility in various solvents. The oxalamide group could contribute to the compound's melting point and its ability to participate in intermolecular hydrogen bonding, which could affect its crystallinity and stability.

Scientific Research Applications

Acetylcholinesterase Inhibition

Research has demonstrated the synthesis and structure-activity relationships of acetylcholinesterase inhibitors, highlighting compounds with potent inhibitory activity. These studies reveal the potential of specific structural analogues for enhancing selectivity and potency against acetylcholinesterase, a key enzyme in the neurotransmission process. Such inhibitors have significant implications for the treatment of diseases characterized by acetylcholine deficiencies, such as Alzheimer's disease (Sugimoto et al., 1995).

Synthetic Methodologies

Efficient synthetic approaches towards spirocyclic oxindole analogues and related compounds have been developed. These methodologies enable the construction of complex molecular architectures that are prevalent in natural products and pharmacologically active compounds. Such synthetic strategies are vital for the development of new therapeutic agents and the exploration of biological pathways (Teng et al., 2006).

Kinase Inhibition for Therapeutic Applications

Compounds targeting specific kinases have been synthesized, demonstrating potential applications in the treatment of conditions such as rheumatoid arthritis and psoriasis. The development of kinase inhibitors is crucial for modulating signaling pathways involved in inflammation, cell growth, and apoptosis, offering pathways for novel therapeutic interventions (Chung et al., 2006).

Ligand Design for Receptor Modulation

The design and synthesis of ligands for specific receptors, such as the CB1 cannabinoid receptor, highlight the intricate balance between molecular structure and biological activity. These studies contribute to our understanding of receptor-ligand interactions and the development of compounds with desired pharmacological profiles (Shim et al., 2002).

properties

IUPAC Name |

N'-tert-butyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34N4O2/c1-22(2,3)24-21(28)20(27)23-15-19(26-11-6-5-7-12-26)16-8-9-18-17(14-16)10-13-25(18)4/h8-9,14,19H,5-7,10-13,15H2,1-4H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVQCVKRTFJDEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CC2)C)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(tert-butyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(6-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565886.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorobenzyl)propanamide](/img/structure/B2565888.png)

![6-Ethyl-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole](/img/structure/B2565892.png)

![ethyl 4-[6-(4-chlorophenyl)-1,1-dioxido-3-oxothieno[2,3-d][1,2]thiazol-2(3H)-yl]benzoate](/img/structure/B2565893.png)

![2-((3-Benzoyl-2-(2,4-diethoxyphenyl)-1,2,3,10b-tetrahydropyrrolo[2,1-a]isoquinolin-1-yl)(cyclopropyl)methylene)malononitrile](/img/structure/B2565899.png)

![2-[5-(4-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2565903.png)